molecular formula C20H18N2S B5821365 1-Biphenyl-2-yl-3-(4-methylphenyl)thiourea

1-Biphenyl-2-yl-3-(4-methylphenyl)thiourea

Cat. No.: B5821365
M. Wt: 318.4 g/mol
InChI Key: VRISQRLKHIKQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Biphenyl-2-yl-3-(4-methylphenyl)thiourea is an organic compound belonging to the thiourea family Thioureas are known for their versatile applications in various fields, including pharmaceuticals, agriculture, and material sciences

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Biphenyl-2-yl-3-(4-methylphenyl)thiourea can be synthesized through the reaction of 1-biphenyl-2-ylamine with 4-methylphenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Biphenyl-2-yl-3-(4-methylphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Biphenyl-2-yl-3-(4-methylphenyl)thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Biphenyl-2-yl-3-(4-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 1-Phenyl-3-(4-methylphenyl)thiourea
  • 1-Biphenyl-2-yl-3-phenylthiourea
  • 1-(4-Methylphenyl)-3-phenylthiourea

Comparison: 1-Biphenyl-2-yl-3-(4-methylphenyl)thiourea stands out due to its biphenyl and 4-methylphenyl groups, which confer unique electronic and steric properties. These properties enhance its ability to form stable metal complexes and exhibit significant biological activities compared to its analogs .

Properties

IUPAC Name

1-(4-methylphenyl)-3-(2-phenylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2S/c1-15-11-13-17(14-12-15)21-20(23)22-19-10-6-5-9-18(19)16-7-3-2-4-8-16/h2-14H,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRISQRLKHIKQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.